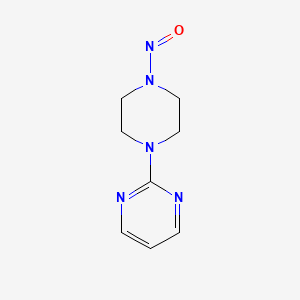
3-(((2-(6-((1E,3E,5E,7E)-2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl)-4-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)pyridin-1(2H)-yl)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(((2-(6-((1E,3E,5E,7E)-2,6-Dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl)-4-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)pyridin-1(2H)-yl)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate” is a complex organic molecule. It features multiple functional groups and a highly intricate structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions, aldol condensations, or other carbon-carbon bond-forming reactions.
Functional group modifications: Introduction of specific functional groups such as hydroxyl, phosphoryl, and ether groups.
Final assembly: Coupling reactions to attach the dipalmitate moiety.
Industrial Production Methods
Industrial production would likely involve:
Optimization of reaction conditions: To maximize yield and purity.
Scale-up processes: Using larger reactors and continuous flow techniques.
Purification steps: Including crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene rings.
Reduction: Reduction reactions could target the double bonds in the tetraene and triene systems.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Including halogens, acids, or bases.
Major Products
The major products would depend on the specific reactions but could include:
Oxidized derivatives: With additional hydroxyl or carbonyl groups.
Reduced derivatives: With fewer double bonds.
Substituted derivatives: With new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: As a building block or intermediate.
Study of reaction mechanisms: Due to its multiple reactive sites.
Biology
Biological assays: To test its activity in various biological systems.
Drug development: Potential use as a lead compound for pharmaceuticals.
Medicine
Therapeutic applications: Investigating its potential as a treatment for specific diseases.
Diagnostic tools: Using labeled versions for imaging studies.
Industry
Material science: As a component in the development of new materials.
Agriculture: Potential use as a pesticide or growth regulator.
Mechanism of Action
The mechanism of action would involve:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways: Including signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Retinoids: Due to the presence of similar tetraene and triene systems.
Phospholipids: Because of the dipalmitate moiety.
Pyridine derivatives: Sharing the pyridine ring structure.
Uniqueness
Complexity: The combination of multiple functional groups and structural motifs.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.
Applications: Its potential use in various fields makes it a unique compound of interest.
Properties
Molecular Formula |
C77H126NO8P |
|---|---|
Molecular Weight |
1224.8 g/mol |
IUPAC Name |
[3-[2-[6-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]-2H-pyridin-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C77H126NO8P/c1-12-14-16-18-20-22-24-26-28-30-32-34-36-48-74(79)83-62-71(86-75(80)49-37-35-33-31-29-27-25-23-21-19-17-15-13-2)63-85-87(81,82)84-59-58-78-57-54-69(47-39-43-65(4)51-53-73-68(7)46-41-56-77(73,10)11)61-70(78)60-66(5)44-38-42-64(3)50-52-72-67(6)45-40-55-76(72,8)9/h38-39,42-44,47,50-54,60-61,71H,12-37,40-41,45-46,48-49,55-59,62-63H2,1-11H3,(H,81,82)/b44-38+,47-39+,52-50+,53-51+,64-42+,65-43+,66-60+ |
InChI Key |
OMIYJKJIARWDEM-IESNROCXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN1CC=C(C=C1/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN1CC=C(C=C1C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



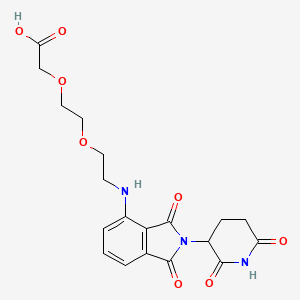

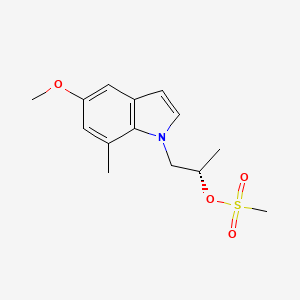
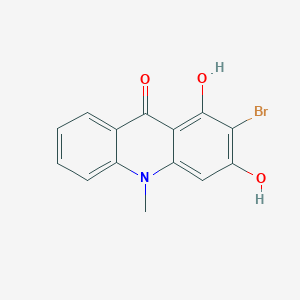
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
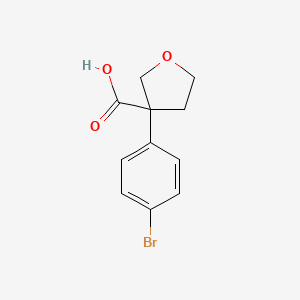
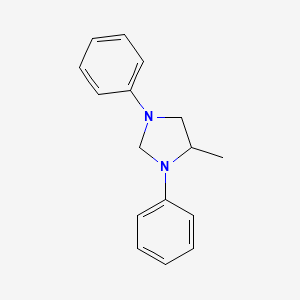
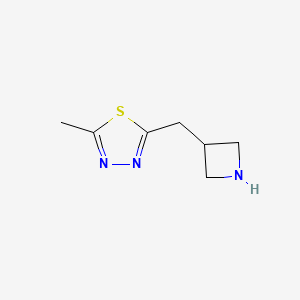

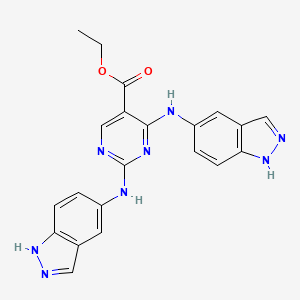
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
![[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12934070.png)
